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Compound of Interest

Compound Name: 3-Fluoro-2-methyl-6-nitroaniline

Cat. No.: B1309285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and

available data for 3-Fluoro-2-methyl-6-nitroaniline. Due to the limited availability of specific

experimental data in publicly accessible literature, this guide also includes information on

closely related isomers to provide context and comparative insights.

Core Molecular Structure and Properties
3-Fluoro-2-methyl-6-nitroaniline is an aromatic organic compound with the chemical formula

C₇H₇FN₂O₂. Its structure consists of an aniline ring substituted with a fluorine atom at the 3-

position, a methyl group at the 2-position, and a nitro group at the 6-position.

Molecular Identifiers:

CAS Number: 485832-96-0

Molecular Formula: C₇H₇FN₂O₂

Molecular Weight: 170.14 g/mol

SMILES: CC1=C(N)C(=CC=C1F)--INVALID-LINK--=O

The precise arrangement of these functional groups is crucial in determining the molecule's

chemical reactivity, physical properties, and potential biological activity. The electron-
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withdrawing nature of the fluorine and nitro groups, combined with the electron-donating effect

of the amino and methyl groups, creates a complex electronic environment on the aromatic

ring.

Physicochemical Data
Comprehensive experimental data for 3-Fluoro-2-methyl-6-nitroaniline is not readily available

in published scientific literature. The following table summarizes the available information and

provides data for structurally similar isomers for comparative purposes.

Property
3-Fluoro-2-
methyl-6-
nitroaniline

2-Methyl-6-
nitroaniline[1]

2-Fluoro-6-
nitroaniline

4-Fluoro-2-
nitroaniline

CAS Number 485832-96-0 570-24-1 17809-36-8 364-78-3

Molecular

Formula
C₇H₇FN₂O₂ C₇H₈N₂O₂ C₆H₅FN₂O₂ C₆H₅FN₂O₂

Molecular Weight 170.14 g/mol 152.15 g/mol 156.12 g/mol 156.11 g/mol

Melting Point
Data not

available
93-96 °C 47-48 °C

Data not

available

Boiling Point
Data not

available

Data not

available

Data not

available

Data not

available

Appearance
Data not

available

Orange-yellow

prisms or brown

granular powder

Light-yellow to

yellow or light-

orange to orange

to brown powder

or crystals

Data not

available

Spectral Analysis
Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-Fluoro-2-methyl-6-
nitroaniline is not published in readily accessible sources. Commercial suppliers may provide

a Certificate of Analysis with this information upon purchase. For reference, typical spectral

features of related nitroaniline compounds are discussed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the

aromatic protons, the amine protons, and the methyl protons. The coupling patterns and

chemical shifts of the aromatic protons would be influenced by the positions of the fluorine,

methyl, amino, and nitro substituents.

¹³C NMR: The carbon NMR spectrum would provide information on the number and

electronic environment of the carbon atoms in the molecule. The carbons attached to the

electron-withdrawing fluorine and nitro groups would be expected to resonate at a lower field

(higher ppm).

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption

bands for:

N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹).

Asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-

1350 cm⁻¹, respectively).

C-F stretching (around 1000-1400 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺)

corresponding to the molecular weight of the compound. Fragmentation patterns would likely

involve the loss of the nitro group (NO₂) and other substituents.

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3-Fluoro-2-methyl-6-nitroaniline
is not available in the reviewed literature. However, a plausible synthetic approach can be

conceptualized based on established organic chemistry principles.

A potential synthetic pathway could involve the nitration of 3-Fluoro-2-methylaniline. The

directing effects of the existing substituents (fluoro, methyl, and amino groups) would determine

the position of the incoming nitro group. The amino group is a strong ortho-, para-director, while
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the methyl group is a weaker ortho-, para-director. The fluorine atom is an ortho-, para-director

but deactivating. The interplay of these directing effects would be critical in achieving the

desired 6-nitro isomer.

To achieve regioselectivity, protection of the highly activating amino group might be necessary

prior to the nitration step. A common protecting group for anilines is acetyl. The synthesis could

therefore proceed via the following logical steps:

3-Fluoro-2-methylaniline Protection of Amino Group
(e.g., Acetylation) N-(3-Fluoro-2-methylphenyl)acetamide Nitration N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide Deprotection

(e.g., Hydrolysis) 3-Fluoro-2-methyl-6-nitroaniline

Click to download full resolution via product page

Plausible synthetic workflow for 3-Fluoro-2-methyl-6-nitroaniline.

General Experimental Protocol for Nitration of an Acetanilide Derivative (Illustrative):

Protection: 3-Fluoro-2-methylaniline would be reacted with acetic anhydride in the presence

of a base (e.g., pyridine) or an acid catalyst to form N-(3-Fluoro-2-methylphenyl)acetamide.

Nitration: The protected aniline would then be carefully reacted with a nitrating agent, such

as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to introduce the

nitro group.

Deprotection: The resulting N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide would be

hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield

the final product, 3-Fluoro-2-methyl-6-nitroaniline.

Purification: The final product would be purified using standard techniques such as

recrystallization or column chromatography.

Biological Activity and Drug Development Potential
There is no specific information in the scientific literature regarding the biological activity or

potential applications in drug development of 3-Fluoro-2-methyl-6-nitroaniline. However, the

biological activities of structurally related nitroaniline compounds are well-documented.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1309285?utm_src=pdf-body-img
https://www.benchchem.com/product/b1309285?utm_src=pdf-body
https://www.benchchem.com/product/b1309285?utm_src=pdf-body
https://www.benchchem.com/product/b1309285?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitroaromatic compounds are known to exhibit a range of biological effects, including

antimicrobial and anticancer activities[2][3][4][5]. The mechanism of action for some

nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the target

cell to form reactive radical species that can damage DNA and other vital cellular

components[2].

The presence of a fluorine atom can often enhance the metabolic stability and bioavailability of

a drug candidate. Therefore, it is plausible that 3-Fluoro-2-methyl-6-nitroaniline could be a

subject of interest in medicinal chemistry research.

Given the lack of direct data, any investigation into the biological effects of this compound

would need to begin with foundational in vitro screening assays. The following diagram

illustrates a general workflow for assessing the biological activity of a novel compound.

3-Fluoro-2-methyl-6-nitroaniline

Select In Vitro Assays

Anticancer Screening
(e.g., MTT assay on cancer cell lines)

Antimicrobial Screening
(e.g., MIC/MBC assays)

Data Analysis

Hit Identification

Further Mechanistic Studies
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Click to download full resolution via product page

General workflow for biological activity screening.

Conclusion
3-Fluoro-2-methyl-6-nitroaniline is a chemical entity with a well-defined structure. However,

there is a significant gap in the publicly available scientific literature regarding its specific

experimental properties, a detailed synthetic protocol, and its biological activities. The

information provided in this guide is based on its known chemical structure and data from

closely related analogs. Researchers and scientists interested in this molecule for drug

development or other applications will likely need to perform de novo synthesis and

characterization to obtain the necessary in-depth technical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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